REACTION_CXSMILES
|
C(O[C:4]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)C.F[B-](F)(F)F.[CH3:22][S:23]([OH:26])(=[O:25])=[O:24]>C(NCC)C>[CH2:6]([N:7]([CH2:8][CH3:9])[C:4]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)[CH3:5].[CH3:22][S:23]([O-:26])(=[O:25])=[O:24] |f:0.1|
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Name
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2-[2-ethoxy-2-phenyl-ethenyl]-1-pyrroline tetrafluoroborate
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Quantity
|
9.1 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=CC1=NCCC1)C1=CC=CC=C1.F[B-](F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield crude 2-[2-(diethylamino)-2-phenyl-ethenyl]-1-pyrroline
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Type
|
CUSTOM
|
Details
|
to the solution of the crude base in isopropanol, removal of the crystals
|
Type
|
FILTRATION
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Details
|
by filtration and recrystallisation from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=CC1=NCCC1)C1=CC=CC=C1)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |